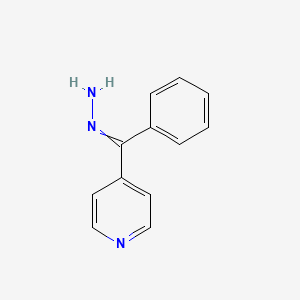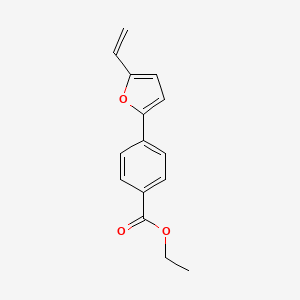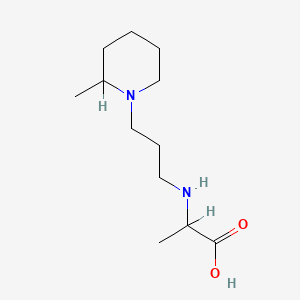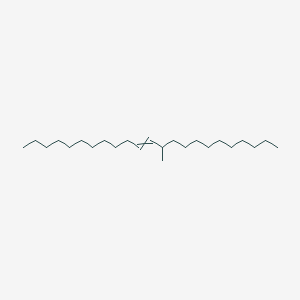
13-Methyltricos-11-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Methyltricos-11-ene: is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a methyl group attached to the 13th carbon and a double bond between the 11th and 12th carbons
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltricos-11-ene typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of precursor compounds. This process can be carried out using metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
化学反应分析
Types of Reactions: 13-Methyltricos-11-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the double bond to form the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: 13-Methyltricosane.
Substitution: Halogenated derivatives of this compound.
科学研究应用
Chemistry: 13-Methyltricos-11-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a model compound to study the behavior of long-chain alkenes in biological systems. It can also serve as a substrate in enzymatic reactions to investigate enzyme specificity and activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, lubricants, and surfactants. Its long carbon chain and functional groups make it suitable for various applications in material science and manufacturing.
作用机制
The mechanism of action of 13-Methyltricos-11-ene in chemical reactions involves the interaction of its double bond and methyl group with various reagents. The double bond can participate in addition reactions, while the methyl group can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes and receptors, leading to specific biochemical effects.
相似化合物的比较
13-Methyltetradecanoic acid: A fatty acid with a similar methyl group but a different functional group.
13-Methylpentacosane: A longer-chain alkane with a similar methyl group.
11-Methyltricos-11-ene: An isomer with the methyl group at a different position.
Uniqueness: 13-Methyltricos-11-ene is unique due to its specific placement of the double bond and methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
93345-52-9 |
|---|---|
分子式 |
C24H48 |
分子量 |
336.6 g/mol |
IUPAC 名称 |
13-methyltricos-11-ene |
InChI |
InChI=1S/C24H48/c1-4-6-8-10-12-14-15-17-19-21-23-24(3)22-20-18-16-13-11-9-7-5-2/h21,23-24H,4-20,22H2,1-3H3 |
InChI 键 |
JENODXAYVNVIKO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC=CC(C)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxy-5-nitrophenyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14365390.png)
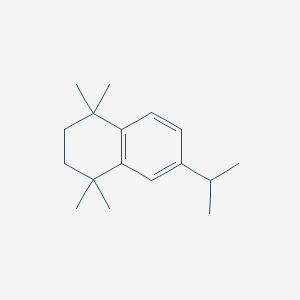
![3-[(3S,5R,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(3S,4R,6R)-3,4,6-trihydroxy-5-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15-dodecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14365395.png)
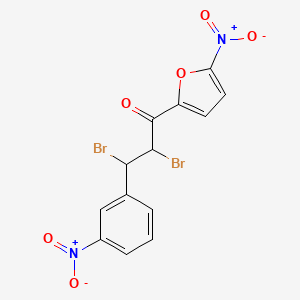
![4-Chloro-N-(cyclohex-1-en-1-yl)-N-[3-(diethylamino)propyl]benzamide](/img/structure/B14365410.png)

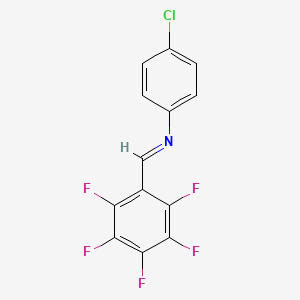
![[3-(Methanesulfonyl)propoxy]benzene](/img/structure/B14365431.png)
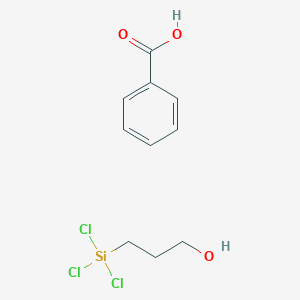
![1-[3-(4-Methylpent-3-EN-1-YL)cyclohex-3-EN-1-YL]hexan-1-one](/img/structure/B14365441.png)
